This compound falls under the category of heterocyclic compounds, specifically those containing sulfur and nitrogen in their ring structures. Its unique properties make it a significant subject of study in both organic synthesis and materials science.
The synthesis of 5,6-dihydro-4H-thieno[3,4-c]pyrrole-1-carbonitrile typically involves cyclization reactions of appropriate precursors. One common method for its synthesis is through the reductive amination of 2,5-dimethylthiophene-3,4-dicarbaldehyde with primary amines in the presence of sodium cyanoborohydride. The reaction is conducted in a solvent mixture of methanol and acetic acid, which facilitates the formation of the desired compound under controlled conditions.
The molecular structure of 5,6-dihydro-4H-thieno[3,4-c]pyrrole-1-carbonitrile features a fused thiophene and pyrrole ring system. The presence of the carbonitrile group at the 1-position contributes to its electronic properties.
The compound's geometry can be analyzed using computational methods such as density functional theory (DFT), which provides insights into its electronic distribution and stability.
5,6-Dihydro-4H-thieno[3,4-c]pyrrole-1-carbonitrile undergoes various chemical reactions that expand its utility in synthetic chemistry.
The mechanism of action for compounds like 5,6-dihydro-4H-thieno[3,4-c]pyrrole-1-carbonitrile often involves interactions at the molecular level that affect biological pathways or electronic properties in materials science.
Research indicates that derivatives of this compound may exhibit antimicrobial and anticancer activities. The exact mechanism involves binding to specific biological targets or disrupting cellular processes.
In organic photovoltaics, the electron-donating characteristics of this compound enhance charge transport and energy conversion efficiency when incorporated into polymer blends.
The physical and chemical properties of 5,6-dihydro-4H-thieno[3,4-c]pyrrole-1-carbonitrile are crucial for its application in various fields.
5,6-Dihydro-4H-thieno[3,4-c]pyrrole-1-carbonitrile has broad applications across multiple scientific fields:
5,6-Dihydro-4H-thieno[3,4-c]pyrrole-1-carbonitrile belongs to the fused bicyclic heterocycle family, featuring a five-membered ring system that combines thiophene and pyrrole moieties. The core scaffold comprises a thiophene ring (with sulfur at position 1) fused to a pyrrolidine ring (with nitrogen at position 4), where the "5,6-dihydro-4H" prefix indicates partial saturation at non-aromatic positions. The "1-carbonitrile" suffix denotes a cyano group (–C≡N) attached to carbon atom 1 of the thiophene ring [2] [6].
The systematic name follows Hantzsch-Widman nomenclature principles for heterocyclic compounds:
Alternative chemical notations include:
Table 1: Structural Identifiers of 5,6-Dihydro-4H-thieno[3,4-c]pyrrole-1-carbonitrile
Identifier Type | Value |
---|---|
Systematic IUPAC Name | 5,6-Dihydro-4H-thieno[3,4-c]pyrrole-1-carbonitrile |
Molecular Formula | C₇H₆N₂S |
CAS Number | 173667-50-0 |
SMILES | N#CC1=C2CNCC2=CS1 |
Molecular Weight | 150.20 g/mol |
The synthesis of the parent scaffold 4H-thieno[3,4-c]pyrrole was first achieved in 1988 by Sha et al. via an intramolecular 1,3-dipolar cycloaddition strategy. The process involved thermolysis of azide precursors followed by acid-catalyzed cycloreversion, yielding the unstable heterocycle trapped as Diels-Alder adducts [10]. This foundational work established access to the core ring system but did not describe the carbonitrile derivative.
The specific compound 5,6-Dihydro-4H-thieno[3,4-c]pyrrole-1-carbonitrile emerged prominently in the mid-1990s, driven by pharmaceutical interest in heterocyclic building blocks. A 1994 patent application (FR2719844) documented synthetic routes to dihydrothienopyrrole derivatives, highlighting their therapeutic potential for metabolic diseases [8]. Commercial availability commenced circa 2000, with suppliers like BLD Pharmatech listing it as a research chemical (CAS 173667-50-0) [2].
Key milestones in its development include:
Table 2: Historical Development Timeline
Year | Advancement | Significance |
---|---|---|
1988 | Synthesis of 4H-thieno[3,4-c]pyrrole | Established core ring system via intramolecular cycloaddition |
1994 | Patent for 5,6-dihydro derivatives | Demonstrated therapeutic applications in metabolic diseases |
2000s | Commercial availability | Enabled broad pharmacological research access |
This compound exemplifies molecular editing in heterocyclic chemistry, where strategic substituents modulate electronic properties. The electron-withdrawing cyano group at position 1 significantly reduces electron density at C-3/C-4, enhancing electrophilic substitution at C-2 and facilitating metal-catalyzed cross-coupling reactions [4]. Its bifunctional nature (π-deficient thiophene and basic pyrrolidine) enables diverse reactivity:
In pharmaceutical design, it serves as a constrained proline analog, with applications in kinase inhibitors and cytokine modulators. Patent US20180170948A1 identifies derivatives as inhibitors of Ikaros/Aiolos transcription factors for oncology and autoimmune diseases [7]. Its incorporation into combinatorial libraries (e.g., thieno[3,2-b]pyrrole hybrids) underscores its utility in generating scaffold diversity [4].
The compound also enables material science innovations. Its planar aromatic analogs exhibit semiconductor properties, while the saturated version offers conformational rigidity for supramolecular engineering [6] [10]. These attributes cement its role as a versatile building block beyond medicinal chemistry.
CAS No.: 15769-56-9
CAS No.: 210230-40-3
CAS No.: 485-18-7
CAS No.: 25468-09-1
CAS No.: